molecular formula C10H14ClN3 B2853035 4-(4-Chlorophenyl)piperazin-1-amine CAS No. 71416-11-0

4-(4-Chlorophenyl)piperazin-1-amine

Cat. No.: B2853035
CAS No.: 71416-11-0
M. Wt: 211.69
InChI Key: YWZNDXPNRHORKG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group at one nitrogen atom and an amine group at the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)piperazin-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be deprotected to yield the desired compound . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)piperazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, particularly serotonin receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(4-Chlorophenyl)piperazin-1-amine can be compared with other similar compounds, such as:

    Cetirizine: A piperazine derivative used as an antihistamine.

    Aripiprazole: A piperazine derivative used as an antipsychotic.

    Quetiapine: Another antipsychotic with a piperazine moiety.

These compounds share structural similarities with this compound but differ in their specific substituents and pharmacological activities.

Properties

IUPAC Name

4-(4-chlorophenyl)piperazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-1-3-10(4-2-9)13-5-7-14(12)8-6-13/h1-4H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZNDXPNRHORKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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